N-Morpholinyllysergamide maleate, also known as LSM-775 or lysergic acid morpholide, is a compound derived from ergine (lysergamide) and belongs to the family of lysergic acid derivatives. It is characterized by its morpholinyl substituent, which differentiates it from other related compounds such as lysergic acid diethylamide. N-Morpholinyllysergamide maleate is reported to have psychedelic properties, although it is less potent than its more famous counterpart, lysergic acid diethylamide. Its potential for therapeutic applications in neuropharmacology has garnered interest, particularly in the context of psychedelics and their effects on serotonin receptors.
N-Morpholinyllysergamide maleate is synthesized from lysergic acid, which can be obtained from natural sources such as the fungus Claviceps purpurea or through synthetic routes. The compound is classified as a psychoactive substance and a full agonist of the serotonin 5-HT1A receptor, along with being a partial agonist of the 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its legal status varies by region, with many jurisdictions classifying it under controlled substances due to its psychoactive nature.
The synthesis of N-Morpholinyllysergamide maleate typically involves several steps that begin with the precursor lysergic acid. A notable method includes the following:
Recent studies have focused on optimizing these synthetic pathways to improve yields and reduce the number of steps involved. For instance, a concise synthesis reported in literature emphasizes using commercially available aromatic precursors to streamline the process, achieving notable yields in fewer steps .
N-Morpholinyllysergamide maleate has a complex molecular structure characterized by its ergoline backbone with a morpholine ring attached. The molecular formula is , and it has a molar mass of approximately .
The three-dimensional structure can be visualized using molecular modeling software, which helps in understanding its interactions with biological targets.
N-Morpholinyllysergamide maleate undergoes various chemical reactions typical of amides and esters. Key reactions include:
The stability of N-morpholinyllysergamide maleate under physiological conditions has been studied using techniques such as liquid chromatography-mass spectrometry (LC-MS), confirming its integrity during analysis .
The mechanism of action for N-Morpholinyllysergamide maleate primarily involves interaction with serotonin receptors:
Research indicates that activation of these receptors may lead to altered states of consciousness and enhanced sensory perception, similar to other psychedelics but with reportedly fewer side effects compared to lysergic acid diethylamide .
N-Morpholinyllysergamide maleate exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) are employed to confirm the identity and purity of synthesized compounds .
N-Morpholinyllysergamide maleate's primary applications are within scientific research, particularly in the fields of psychopharmacology and neuroscience:
The compound's unique profile offers opportunities for developing new therapeutic agents that leverage its psychoactive properties while aiming for improved safety profiles compared to traditional psychedelics like lysergic acid diethylamide .
N-Morpholinyllysergamide emerged during the mid-20th century as part of systematic explorations into lysergic acid derivatives. Following Albert Hofmann’s 1938 synthesis of LSD at Sandoz Laboratories, researchers investigated modifications to the ergoline scaffold to alter receptor binding kinetics and physiological effects [8] [9]. The morpholine moiety—a six-membered ring containing oxygen and nitrogen—was introduced to replace traditional diethylamide groups, aiming to enhance metabolic stability and modulate 5-HT2A receptor affinity. This period (1950s–1970s) saw extensive structure-activity relationship (SAR) studies, though N-morpholinyl derivatives remained less documented than counterparts like LSD or ALD-52 [10]. The resurgence of psychedelic pharmacology post-2000 renewed interest in these compounds for CNS drug development [5] [9].
Table 1: Key Structural Features of Selected Lysergamides
Compound | Amide Substituent | R6 Position | Receptor Affinity Profile |
---|---|---|---|
LSD | Diethylamide | Methyl | High 5-HT2A, D2 |
Ergonovine | Hydroxyisopropylamide | Methyl | Moderate 5-HT2A |
N-Morpholinyllysergamide | Morpholine | Methyl | Moderate-high 5-HT2A (predicted) |
Methysergide | Hydroxy-sec-butylamide | 1-Methyl | 5-HT2B antagonist |
Synthesis begins with lysergic acid, typically derived from ergot alkaloids or semi-synthetic routes. The key step involves activating the carboxylic acid group (e.g., via acid chloride formation or carbodiimide coupling) followed by nucleophilic attack by morpholine:
Alternative routes employ peptide-coupling agents (e.g., HATU/DIPEA) for milder conditions, reducing racemization risks [9]. The morpholine group’s conformational rigidity may enhance selectivity for cortical serotonin receptors versus dopamine D2 sites, as observed in other N6-modified lysergamides like ETH-LAD [10].
To improve stability and crystallinity, the free base is converted to the maleate salt (C20H25N3O · C4H4O4):
Table 2: Comparison of Lysergamide Salt Forms
Salt Form | Melting Point (°C) | Aqueous Solubility (mg/mL) | Stability Under Light |
---|---|---|---|
Free Base | Decomposes >150 | <0.1 | Low |
Tartrate | 185–190 | 25.3 | Moderate |
Maleate | 180–185 | 33.7 | High |
Citrate | 175–180 | 28.9 | Moderate |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9